3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications Coumarins are naturally occurring lactones found in many plants and are known for their pleasant aroma
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group at the 3-position can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
Oxidation: Formation of 3-acetyl-6-hexyl-7-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(1-hydroxyethyl)-6-hexyl-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of 3-acetyl-6-hexyl-7-alkoxy-2H-chromen-2-one or 3-acetyl-6-hexyl-7-acetoxy-2H-chromen-2-one.
Scientific Research Applications
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Fluorescent Probing: The compound exhibits pH-dependent fluorescence, making it useful for monitoring pH changes in biological systems.
Antimicrobial Activity: The compound’s lipophilic nature allows it to penetrate microbial cell membranes, disrupting their function and leading to cell death.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives:
3-acetyl-7-hydroxy-2H-chromen-2-one: Lacks the hexyl group, which may affect its lipophilicity and biological activity.
7-hydroxy-4-methylcoumarin: Lacks both the acetyl and hexyl groups, resulting in different chemical and biological properties.
3-acetyl-6-methyl-7-hydroxy-2H-chromen-2-one: The presence of a methyl group instead of a hexyl group can influence its solubility and reactivity.
The unique structural features of this compound, such as the hexyl group, contribute to its distinct properties and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-acetyl-6-hexyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-4-5-6-7-12-8-13-9-14(11(2)18)17(20)21-16(13)10-15(12)19/h8-10,19H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAZGUZBSNPFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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